molecular formula C6H8N4O B2911959 N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide CAS No. 519018-61-2

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2911959
CAS No.: 519018-61-2
M. Wt: 152.157
InChI Key: FAJGIZOUEWEFOL-UHFFFAOYSA-N
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Description

“N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide” is a chemical compound that belongs to the class of 1,2,4-triazoles . The 1,2,4-triazole ring is an essential structural component in many pharmaceuticals and pesticides . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be carried out using two main approaches . The first approach is based on including the necessary pharmacophore groups and substituents into the molecules of the starting reagents with the subsequent formation of the 1,2,4-triazole ring . The second approach involves the treatment of β-acylamidrazone, obtained from carboxylic acid hydrazide, with an acid chloride of the same acid in pyridine at 115°С .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and Synthesis of Triazole Derivatives : The study by Pokhodylo et al. (2021) focused on the synthesis and crystal structure analysis of a cyclopropyl triazole derivative. This compound was created for potential anticancer activity screening and was part of a larger triazole carboxamide library. The cyclopropyl and benzene rings in this compound are nearly perpendicular, and its crystal structure revealed specific molecular interactions, indicating a rigid and well-defined molecular geometry (Pokhodylo et al., 2021).

  • Molecular Structure of Triazole Derivatives : Another research by Boechat et al. (2010) studied the molecular structures of different triazole derivatives, including one with a cyclopropyl group. The study highlighted the orientation of the cyclopropyl ring in relation to the triazole ring and discussed the π-electron density distribution within the triazole ring. These molecular features can significantly influence the reactivity and interaction of the compound with biological targets (Boechat et al., 2010).

Antimicrobial and Antiproliferative Properties

  • Antimicrobial Activity of Triazole Carboxamides : Research conducted by Pokhodylo et al. (2021) discovered that certain triazole carboxamides demonstrated promising antimicrobial properties. These compounds were effective against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The study suggested that these compounds have selective action and minimal impact on human cell viability, indicating potential therapeutic use (Pokhodylo et al., 2021).

  • Antiproliferative Activity of Triazole Derivatives : In a study by Lu et al. (2021), a compound with a cyclopropane-1-carboxamide moiety demonstrated significant antiproliferative activity against certain cancer cell lines. The compound was synthesized and its crystal structure was determined, providing insights into its potential mode of action against cancer cells (Lu et al., 2021).

Synthesis and Functionalization Techniques

  • One-Pot Synthesis of Triazole Derivatives : Degorce et al. (2012) developed a facile and efficient one-pot protocol for synthesizing ethyl 1,5-disubstituted-1H-1,2,4-triazole-3-carboxylates. This method achieved good chemical yields and high regiocontrol, demonstrating an effective approach to access the 1,5-disubstituted-1H-1,2,4-triazole-3-carboxamide substructure (Degorce et al., 2012).

Future Directions

The future directions for “N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide” could involve further exploration of its biological activities and potential applications in various fields such as pharmaceutics and biotechnology . Further studies could also focus on the development of more efficient synthesis methods and a deeper understanding of its mechanism of action .

Mechanism of Action

Target of Action

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the family of triazole derivatives

Mode of Action

For instance, some triazole derivatives inhibit the mitochondrial respiratory chain in fungi, leading to fungal death . Others modulate the activity of neurotransmitter receptors or voltage-gated ion channels .

Biochemical Pathways

These could potentially include pathways involved in fungal growth and neurotransmission .

Pharmacokinetics

, which suggests that it may have good bioavailability. The compound also has a polar surface area of 71 Ų and a logP of -0.93 , which could influence its absorption and distribution.

Properties

IUPAC Name

N-cyclopropyl-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c11-6(9-4-1-2-4)5-7-3-8-10-5/h3-4H,1-2H2,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJGIZOUEWEFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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